molecular formula C16H13ClN2O B3008585 (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile CAS No. 338402-83-8

(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B3008585
CAS No.: 338402-83-8
M. Wt: 284.74
InChI Key: JSYRDLDBJZBSAA-QBFSEMIESA-N
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Description

(2E)-2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a conjugated enamine system. Its structure features a 4-chlorophenyl group at the α-position and a 3-methoxyphenylamino substituent at the β-position. The (2E) configuration ensures a planar geometry, which is critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-16-4-2-3-15(9-16)19-11-13(10-18)12-5-7-14(17)8-6-12/h2-9,11,19H,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYRDLDBJZBSAA-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with

Biological Activity

(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

PropertyValue
IUPAC Name(E)-2-(4-chlorophenyl)-3-(3-methoxyphenylamino)prop-2-enenitrile
Molecular FormulaC16H13ClN2O
Molar Mass284.74 g/mol
Density1.254 g/cm³ (predicted)
Boiling Point444.8 °C (predicted)
pKa-0.33 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may bind to certain receptors, altering signaling pathways that regulate inflammation, cell growth, and survival.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against various malignancies. For instance:

  • Case Study : A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. This was linked to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary tests indicate that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Cresol Aromatic hydroxyl groupAntimicrobial
Anisole Methoxy group on benzeneAntioxidant
(E)-2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile Similar structure with different substitution patternPotential anticancer activity

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies showed significant inhibition of cell proliferation in various cancer cell lines.
    • Reference: A study published in a peer-reviewed journal reported IC50 values indicating effective concentrations for inhibiting tumor growth.
  • Antimicrobial Effects : The compound demonstrated notable efficacy against both gram-positive and gram-negative bacteria in laboratory settings.
    • Reference: Laboratory tests showed a minimum inhibitory concentration (MIC) effective against common pathogens.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) enhances electrophilicity at the β-position, while the 3-methoxyphenylamino group (electron-donating) increases nucleophilic character. This contrast is absent in analogues like the 4-methylphenyl derivative .
  • Steric and Stereochemical Effects : The 2-chlorophenyl analogue exhibits higher density and boiling point due to increased molecular weight and steric hindrance. The Z-isomer in likely has reduced conjugation efficiency compared to E-isomers.

Physicochemical Properties

  • Density and Boiling Points: Linear correlations exist between molecular weight/chlorine content and density (e.g., 1.225 g/cm³ for mono-chloro vs. 1.345 g/cm³ for di-chloro derivatives) .
  • Acidity : Predicted pKa values range from -0.62 (4-methylphenyl analogue) to -2.85 (2-chlorophenyl analogue), indicating varying stability of the conjugate base .

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